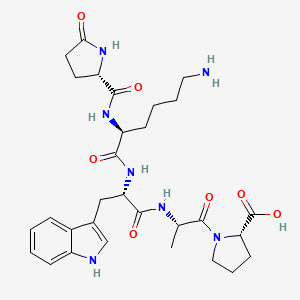

Pyroglutamyllysyltryptophylalanylproline

Übersicht

Beschreibung

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. Peptides often act as hormones and signaling molecules in the body. The peptide you mentioned seems to be a complex one with multiple amino acids.

Synthesis Analysis

Peptides are typically synthesized through a process known as solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a growing peptide chain.Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used to determine the 3D structure of peptides.Chemical Reactions Analysis

Peptides can undergo various chemical reactions, often involving the functional groups of their amino acids. These can include reactions with acids, bases, or specific enzymes, leading to changes in the peptide’s structure or function.Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence and structure. These can include its solubility, stability, and reactivity, as well as its biological activity.Wissenschaftliche Forschungsanwendungen

1. Enzyme Interactions and Specificity

- Pyroglutamyl aminopeptidases have been a focus of study due to their specific interactions with pyroglutamyl peptides. For instance, a study on synaptosomal membrane pyroglutamate aminopeptidase from guinea-pig brain indicates this enzyme hydrolyzes only certain peptides containing pyroglutamic acid, demonstrating a narrow specificity (O'Connor & O'Cuinn, 1985).

2. Pyroglutamic Acid in Metabolic Disorders

- Pyroglutamic acid, a component of pyroglutamyllysyltryptophylalanylproline, is noted in the context of metabolic disorders. One report discusses pyroglutamic acidemia in an adult patient, a rare metabolic condition usually presenting in infancy (Creer et al., 1989).

3. Synthetic Approaches to Substituted Prolines

- Research into the synthesis of substituted prolines, which are structurally related to pyroglutamyllysyltryptophylalanylproline, shows various methods and applications in creating such compounds. One such method involves the selective reduction and reductive cyanation of 2-pyrrolidones (Xia & Ganem, 2002).

4. Role in Herbicide Resistance

- The synthesis of pyrrolidone carboxylic acid from γ-glutamyl peptides, related to pyroglutamyllysyltryptophylalanylproline, is significant in the context of agricultural science. For example, an enzyme from Bacillus amyloliquefaciens showing activity towards pyrrolidone carboxylic acid is relevant in herbicide resistance in plants (Connell & Hanes, 1956).

5. Impact on Tumor Growth and Metabolism

- The metabolic role of components structurally similar to pyroglutamyllysyltryptophylalanylproline, like proline, is explored in the context of tumor growth. Proline biosynthesis is shown to augment tumor cell growth and connect with metabolic pathways like glycolysis, highlighting its potential role in cancer biology (Liu et al., 2015).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures.

Zukünftige Richtungen

The study of peptides is a vibrant field with many potential future directions. This includes the development of new methods for peptide synthesis, the design of peptide-based drugs, and the exploration of new roles for peptides in biology and medicine.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBLKUXZROFMZ-KELSAIANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952819 | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyroglutamyllysyltryptophylalanylproline | |

CAS RN |

30505-63-6 | |

| Record name | Bradykinin potentiator-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

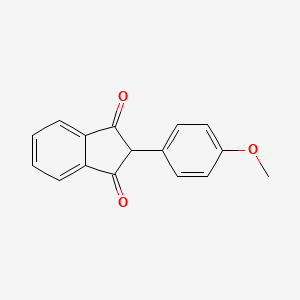

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

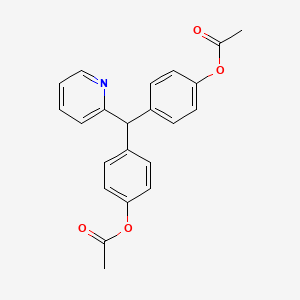

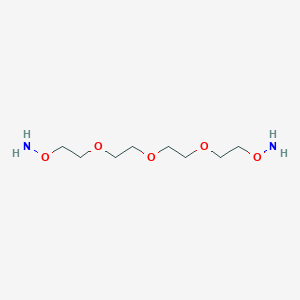

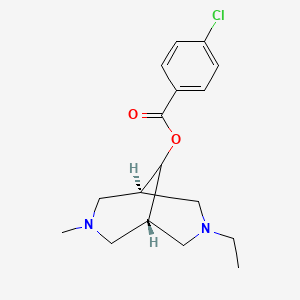

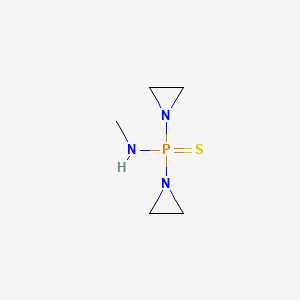

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)